cis-5-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
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Overview
Description
cis-5-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole: is a complex organic compound characterized by its unique structure, which includes a pyrrolopyrrole core with an ethylsulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole typically involves multi-step organic reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to modify the compound's functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or chromium(VI) compounds.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions often require nucleophiles such as amines or alcohols, along with appropriate solvents and temperatures.
Major Products Formed: The major products from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In organic chemistry, cis-5-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical compounds.
Biology: The compound may be used in biological studies to investigate its interactions with biological macromolecules, such as enzymes and receptors. Its potential as a bioactive molecule can be explored in various biological assays.
Medicine: In medicinal chemistry, this compound could be a precursor or an active ingredient in the development of new drugs. Its pharmacological properties and potential therapeutic effects are areas of ongoing research.
Industry: The compound's properties may be harnessed in industrial applications, such as in the production of specialty chemicals, materials, or as a component in various formulations.
Mechanism of Action
The mechanism by which cis-5-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, enzyme inhibition, or modulation of cellular processes.
Comparison with Similar Compounds
cis-5-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
cis-5-(Butylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
Uniqueness: cis-5-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole stands out due to its specific ethylsulfonyl group, which can impart different chemical and biological properties compared to its methyl, propyl, or butyl counterparts. These differences can influence its reactivity, solubility, and biological activity, making it a unique compound in its class.
Properties
IUPAC Name |
(3aS,6aS)-5-ethylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-2-13(11,12)10-5-7-3-4-9-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGHIIDNPMFKKO-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC2CCNC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1C[C@@H]2CCN[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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